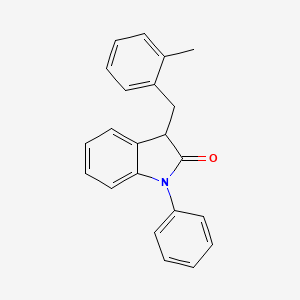

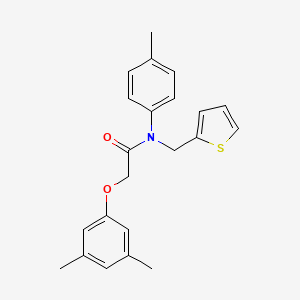

![molecular formula C14H14N4O2S2 B11346789 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11346789.png)

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide, also known as acetazolamide , is an organic compound.

- It falls under the category of aromatic amides.

- Acetazolamide has various applications in medicine, chemistry, and industry.

Preparation Methods

- The synthetic route for acetazolamide involves the reaction of 2-amino-5-sulfamoyl-1,3,4-thiadiazole with acetic anhydride.

- The industrial production methods typically use large-scale reactions with optimized conditions to achieve high yields.

Chemical Reactions Analysis

- Acetazolamide undergoes various reactions, including:

Amide formation: The reaction between 2-amino-5-sulfamoyl-1,3,4-thiadiazole and acetic anhydride.

Hydrolysis: Acetazolamide can be hydrolyzed to its corresponding carboxylic acid.

- Common reagents include acetic anhydride, sulfuric acid, and sodium hydroxide.

- Major products include acetazolamide itself and its hydrolysis product.

Scientific Research Applications

Chemistry and Biology:

Mechanism of Action

- Acetazolamide inhibits carbonic anhydrase enzymes, leading to decreased bicarbonate production.

- This effect impacts pH regulation, fluid balance, and ion transport in various tissues.

Comparison with Similar Compounds

- Acetazolamide is unique due to its specific mechanism of action.

- Similar compounds include other sulfonamides and carbonic anhydrase inhibitors.

Remember, acetazolamide plays a crucial role in medicine and research, making it an intriguing compound with diverse applications!

Properties

Molecular Formula |

C14H14N4O2S2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C14H14N4O2S2/c1-8(2)6-12-16-17-14(22-12)15-13(19)9-7-10(20-18-9)11-4-3-5-21-11/h3-5,7-8H,6H2,1-2H3,(H,15,17,19) |

InChI Key |

PNSSCMHCDWCPNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

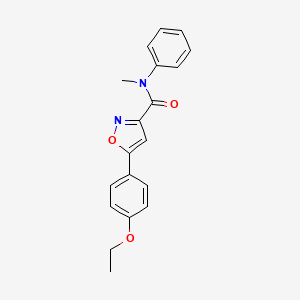

![2-(4-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11346711.png)

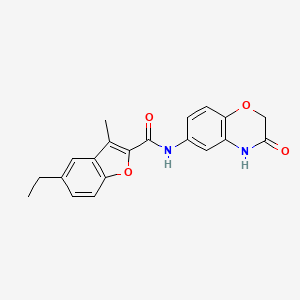

![2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11346721.png)

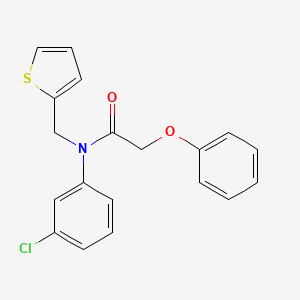

![1-[(4-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11346724.png)

![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isopropylacetamide](/img/structure/B11346743.png)

![2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11346753.png)

![N-{2-[(2-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11346783.png)

![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11346793.png)